molecular formula C14H19N3O3S2 B5759857 3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No. B5759857
M. Wt: 341.5 g/mol
InChI Key: KQVCWQAFODQDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and has a molecular weight of 368.5 g/mol.

Mechanism of Action

The mechanism of action of 3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB) pathway, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments include its potent activity against various diseases and its ability to inhibit specific enzymes and proteins. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. These include:
1. Investigating its potential use in combination with other drugs for the treatment of cancer.
2. Studying its effects on other cellular pathways and enzymes to better understand its mechanism of action.
3. Developing more potent and selective analogs of the compound for improved therapeutic efficacy.
4. Investigating its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease.
5. Studying its effects on the immune system and its potential use as an immunomodulatory agent.

Synthesis Methods

The synthesis of 3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the reaction of 4,5-dihydro-2-thiazolamine with 3-(diethylamino)sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to form the final compound.

Scientific Research Applications

The compound has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-6-11(10-12)13(18)16-14-15-8-9-21-14/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVCWQAFODQDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

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